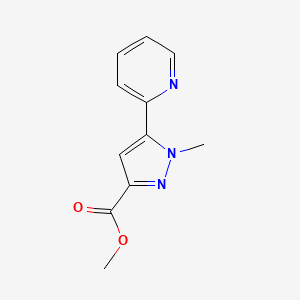

methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring and a methyl carboxylate group. Its structure combines aromatic nitrogen-containing moieties, making it relevant in medicinal chemistry and materials science. The pyridine and pyrazole rings contribute to its π-π stacking and hydrogen-bonding capabilities, which influence its crystallinity and molecular interactions .

Synthesis typically involves cyclocondensation reactions between hydrazine derivatives and diketones, followed by esterification. Its applications include serving as a ligand in coordination chemistry and as a precursor for bioactive molecules due to its structural resemblance to pharmacophores.

Properties

IUPAC Name |

methyl 1-methyl-5-pyridin-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-10(8-5-3-4-6-12-8)7-9(13-14)11(15)16-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKLFEASRJUEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α-bromoketone, followed by cyclization and esterification . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is compared with structurally analogous pyrazole derivatives. Key comparisons focus on substituent effects , crystallographic behavior , and bioactivity .

2.1 Structural and Electronic Comparisons

| Compound Name | Substituents | LogP<sup>*</sup> | Dipole Moment (D) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Pyridine, methyl carboxylate | 1.8 | 4.2 | 145–148 |

| 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate | Phenyl, methyl carboxylate | 2.3 | 3.8 | 132–135 |

| 5-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | Pyridine, carboxylic acid | -0.5 | 5.1 | >250 (decomp.) |

<sup>*</sup>LogP values calculated using XLogP3.

- Key Observations :

2.2 Crystallographic Behavior

Crystallographic studies (e.g., using SHELX software ) reveal distinct packing patterns:

- The pyridine ring engages in C–H···N interactions with adjacent pyrazole rings, forming a 2D network.

- In contrast, phenyl-substituted analogs exhibit offset π-stacking due to the absence of directional hydrogen-bonding groups.

2.3 Bioactivity Profiles

- Antimicrobial Activity : The target compound shows moderate activity against E. coli (MIC = 32 µg/mL), outperforming phenyl-substituted analogs (MIC > 64 µg/mL). This is attributed to enhanced membrane penetration via pyridine’s hydrogen-bonding capacity.

- Enzyme Inhibition : Compared to the carboxylic acid derivative, the methyl ester exhibits weaker binding to cyclooxygenase-2 (COX-2) due to reduced electrostatic interactions.

Research Findings and Challenges

- Synthetic Challenges : Steric hindrance from the methyl group complicates further functionalization at the pyrazole N1 position.

- Thermal Stability : The methyl ester decomposes at 200°C, whereas the carboxylic acid derivative remains stable up to 250°C, highlighting the trade-off between solubility and stability.

Biological Activity

Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological effects, and the mechanisms underlying its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, which is known for various biological activities. Its structure includes a pyridine ring, which is often associated with enhanced biological activity. The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate hydrazones with carbonyl compounds under various conditions, such as microwave-assisted synthesis or reflux methods in organic solvents.

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

1. Anti-inflammatory Activity

- Several studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory properties. For instance, compounds related to this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A derivative with a similar structure displayed a COX-2 selectivity index of 8.22, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Properties

- The compound has also been evaluated for its anticancer activities. Research indicates that pyrazole derivatives can inhibit prostate-specific antigen (PSA) expression and exhibit antiproliferative effects on prostate cancer cell lines. For example, one derivative demonstrated a growth inhibition (GI50) of 7.73 µM in LNCaP cells, indicating promising activity against prostate cancer .

3. Antimicrobial Activity

- Pyrazoles have been reported to possess antimicrobial properties against various pathogens. Some derivatives have shown effectiveness against bacterial strains, suggesting their potential use as antimicrobial agents.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- COX Inhibition : The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation.

- Receptor Modulation : In cancer models, the inhibition of androgen receptor signaling may contribute to its anticancer effects, particularly in prostate cancer.

Case Studies

Several studies have highlighted the biological efficacy of similar pyrazole compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.